molecular formula C7H3ClN2O2S B13112440 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride CAS No. 76661-92-2

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride

Cat. No.: B13112440
CAS No.: 76661-92-2
M. Wt: 214.63 g/mol
InChI Key: NNAZCXKSUJYHKS-UHFFFAOYSA-N
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Description

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride (CAS 76661-92-2) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a reactive acyl chloride group fused to a thiazolopyrimidine heterocyclic system, making it an essential intermediate for the synthesis of amides and esters. Its primary research application lies in the construction of novel thiazolo[3,2-a]pyrimidine derivatives, a scaffold recognized for its diverse biological activities . This scaffold is a structural analog of purine bases and has been extensively explored as a core structure in compounds targeting various disease pathways . Researchers utilize this carbonyl chloride to develop new molecules for biological screening. Scientific literature indicates that structurally related thiazolo[3,2-a]pyrimidin-5-one analogs have demonstrated promising in vitro anticancer activity, with some compounds showing specific effects against renal cancer cell lines and exhibiting mechanistic correlation with known mTOR inhibitors . Furthermore, this class of compounds has been reported to possess a range of other pharmacological properties, including antimicrobial , anti-inflammatory, and analgesic activities . The reactivity of the acyl chloride group allows for efficient further functionalization, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds in preclinical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-5(11)4-3-9-7-10(6(4)12)1-2-13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAZCXKSUJYHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=O)N21)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546188
Record name 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76661-92-2
Record name 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl chloride group.

    Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.

    Condensation Reactions: The compound can undergo condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in reactions with 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride include nucleophiles such as amines and alcohols, which can react with the carbonyl chloride group. Reaction conditions often involve the use of bases like triethylamine and solvents such as dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from reactions involving 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride depend on the specific reagents and conditions used. For example, reactions with amines can yield amide derivatives, while reactions with alcohols can produce ester derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride exhibit promising anticancer activities. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:

Cell LineIC50 (µg/mL)
SGC-7901 (Gastric)0.51 ± 0.13
A549 (Lung)0.61 ± 0.19
HepG2 (Liver)1.07 ± 0.22

These results suggest that the compound has significant cytotoxic effects against cancer cells, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound's structure suggests anti-inflammatory potential, which may be beneficial in treating autoimmune diseases or chronic inflammatory conditions. It has been reported to modulate immune responses and inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, compounds related to 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride have shown antimicrobial activity against various pathogens. This broad-spectrum activity makes it a candidate for developing new antibiotics or antifungal agents.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on several kinases critical for cancer progression:

Kinase TargetInhibition Rate (%)
CDK1/CyclinA222.51
ALK17.36
FGFR111.82
FAK10.52

These findings indicate that the compound may interfere with cell cycle regulation and signaling pathways associated with tumor growth .

Mechanism of Action

The mechanism of action of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thiazolopyrimidine derivatives arises from variations in substituents at the 5-, 6-, and 7-positions. Below is a detailed comparison of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride with key analogs:

Substituent Variations at the 6-Position

Compound Name 6-Substituent Reactivity/Applications Key Data References
5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride Carbonyl chloride High reactivity toward nucleophiles (e.g., amines, alcohols); used to synthesize amides/esters. Not explicitly reported, but inferred from analogous reactions (e.g., hydrolysis to acids).
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 51991-94-7) Carboxylic acid Less reactive than chloride; forms salts or esters under basic/acidic conditions. Synthesized in 92% yield using NaOH/ethanol . Molecular weight: 196.18 g/mol.
Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 32278-52-7) Ethyl carboxylate Hydrolyzable to carboxylic acid; moderate electrophilicity. Common intermediate for drug design; ester group enhances lipophilicity.
3-Phosphonylated thiazolo[3,2-a]-7-oxopyrimidines Phosphonate Bioisostere for phosphate groups; enhances binding to enzymes or nucleic acids. Regioselective synthesis via cyclization (N1 vs. N3) with chloroethynylphosphonates .
5-Oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thiazolo[3,2-a]pyrimidine-6-carboxamide Carboxamide Reduced electrophilicity; potential for hydrogen bonding in biological targets. Molecular weight: 326.34 g/mol; Smiles: O=C(NCc1nnc2ccccn12)c1cnc2sccn2c1=O .

Substituent Effects at Other Positions

  • 7-Methyl and 5-Phenyl Derivatives (e.g., ):
    • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Bulky 2,4,6-trimethoxybenzylidene group induces significant puckering in the pyrimidine ring (dihedral angle: 80.94° with benzene ring) .
  • Crystal packing stabilized by C–H···O hydrogen bonds, forming chains along the c-axis .
  • Enhanced steric hindrance may reduce solubility but improve crystallinity for X-ray studies.

  • 4-Nitrophenyl and Benzenesulfonic Acid Derivatives (): 4-((3-(4-Nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid
  • Electron-withdrawing nitro and sulfonic acid groups increase acidity and solubility in polar solvents.
  • Decomposition point: 210°C; characterized by IR (1671 cm⁻¹, C=O stretch) and HRMS .

Biological Activity

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused to a pyrimidine structure, characterized by the presence of an oxo group at the 5-position and a carbonyl chloride at the 6-position. This unique structural arrangement contributes to its reactivity and biological activity.

PropertyDescription
Molecular FormulaC8H4ClN3O2S
Molecular Weight233.66 g/mol
PurityTypically ≥95%

Synthesis

The synthesis of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride typically involves multi-step procedures, including cyclization reactions of appropriate precursors under controlled conditions. Recent advancements have introduced greener synthetic methodologies that enhance yield and reduce reaction times .

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. In particular, 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride has shown effectiveness against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. Studies have shown promising results, indicating that modifications in the thiazolo-pyrimidine structure can enhance activity against this pathogen .

Anti-inflammatory Effects

5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride has been investigated for its anti-inflammatory potential. It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This mechanism suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antibacterial Mechanism : The compound may inhibit bacterial enzymes or disrupt cell wall synthesis.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and COX enzymes is believed to mediate its anti-inflammatory effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that various thiazolo-pyrimidine derivatives showed significant antibacterial activity with MIC values ranging from 1 to 32 µg/mL against tested strains .
  • Antitubercular Screening : Another investigation demonstrated that certain derivatives exhibited effective inhibition of Mycobacterium tuberculosis, with some compounds achieving IC50 values lower than those of existing treatments .
  • Inflammation Model Studies : In vivo studies using animal models indicated that treatment with thiazolo-pyrimidine derivatives resulted in reduced inflammation markers compared to control groups .

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